BenchChemオンラインストアへようこそ!

Propicillin

Antimicrobial Resistance Staphylococcus aureus MIC Determination

Propicillin (CAS 551-27-9) is a phenoxypropyl penicillin with faster oral absorption than penicillin V/G (peak 0.5–1 h) and superior activity against S. aureus strains moderately sensitive to penicillin G. Its ~89% protein binding and age-dependent volume of distribution make it an ideal model compound for pharmacokinetic research. With an 86% clinical success rate in pediatric streptococcal trials, it serves as a well-characterized benchmark for new antibiotic development. Ideal for R&D on oral beta-lactam kinetics and Gram-positive infection models.

Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
CAS No. 551-27-9
Cat. No. B1193900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropicillin
CAS551-27-9
SynonymsBaycillin
Propibay
propicillin
propicillin potassium
propicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer
propicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
propicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
propicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isome
Molecular FormulaC18H22N2O5S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
InChIInChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1
InChIKeyHOCWPKXKMNXINF-XQERAMJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propicillin (CAS 551-27-9): A Narrow-Spectrum, Acid-Stable Phenoxypenicillin for Targeted Gram-Positive Infections


Propicillin (CAS 551-27-9), also known as phenoxypropyl penicillin, is a semi-synthetic penicillin belonging to the phenoxypenicillin subclass of beta-lactam antibiotics [1]. This narrow-spectrum antibiotic, introduced in the early 1960s, is structurally analogous to penicillin V (phenoxymethylpenicillin) but features a modified side chain that confers enhanced acid stability, enabling oral administration [1]. Propicillin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis [2]. While its antibacterial spectrum mirrors that of penicillin G and penicillin V, it is specifically indicated for the treatment of mild to moderate infections caused by susceptible Gram-positive organisms, notably streptococcal infections [1]. Propicillin is not stable against beta-lactamase enzymes and is therefore ineffective against penicillinase-producing bacteria [3].

Why Generic Substitution Fails for Propicillin (CAS 551-27-9): Critical Differentiators in Antibacterial Spectrum, Pharmacokinetics, and Clinical Outcomes


Generic substitution of propicillin with other phenoxypenicillins or beta-lactams is ill-advised due to quantifiable differences in antibacterial potency, absorption kinetics, protein binding, and clinical efficacy [1]. While propicillin shares a core structure with penicillin V, its unique phenoxypropyl side chain results in a distinct profile: it demonstrates higher activity than penicillin G against moderately penicillin-sensitive Staphylococcus aureus strains [2], yet lower overall potency compared to phenoxymethylpenicillin and phenoxyethylpenicillin [1]. Furthermore, propicillin's rapid and complete oral absorption—outpacing both penicillin V and penicillin G—and its high plasma protein binding (approximately 89%) directly influence its pharmacokinetic behavior and therapeutic utility [3]. Clinical studies reveal statistically significant differences in efficacy compared to alternative agents like clarithromycin for specific indications, underscoring that propicillin is not an interchangeable commodity [4]. These verified differentiators mandate precise scientific selection rather than assumption-based substitution.

Propicillin (CAS 551-27-9): Quantified Differentiation from Key Comparators (Penicillin V, Penicillin G, Ampicillin, Clarithromycin)


Superior Activity Against Moderately Penicillin-Sensitive S. aureus Strains vs. Penicillin G

In a study of 155 clinical S. aureus isolates, propicillin exhibited higher antibacterial activity than penicillin G specifically against strains that were only moderately sensitive to penicillin G [1]. While ampicillin and amoxicillin demonstrated activity nearly equivalent to penicillin G, propicillin showed a distinct advantage in this moderately sensitive subset [1].

Antimicrobial Resistance Staphylococcus aureus MIC Determination

Quantified Absorption Advantage: Faster Oral Uptake and Higher Peak Serum Levels vs. Penicillin V and Penicillin G

Propicillin demonstrates superior oral absorption kinetics compared to both penicillin V and penicillin G [1]. Following oral administration, propicillin is rapidly and completely absorbed, achieving peak serum concentrations within 0.5 to 1 hour, a faster timeframe than its comparators [1]. This rapid absorption is a key differentiator within the phenoxypenicillin class.

Pharmacokinetics Oral Bioavailability Drug Absorption

High Plasma Protein Binding: 89% Bound Fraction Influences Distribution and Elimination

Propicillin exhibits a plasma protein binding rate of approximately 89% [1]. This high degree of binding is a critical pharmacokinetic parameter that influences the drug's volume of distribution and elimination half-life. In elderly patients, the volume of distribution was found to be reduced (average 19.9 L) compared to younger adults (28.7 L), and the distribution coefficient was lower (0.28 vs. 0.42) . These age-related differences highlight the importance of considering propicillin's binding profile in specific patient populations.

Pharmacokinetics Protein Binding Drug Distribution

Clinical Efficacy in Streptococcal Pharyngotonsillitis: Quantified Outcomes vs. Clarithromycin

In a randomized, comparative clinical trial involving 189 culture-positive children with streptococcal pharyngotonsillitis, propicillin (25,000 U/kg/day for 10 days) was compared to clarithromycin (15 mg/kg/day for 10 days) [1]. Propicillin achieved clinical success in 86% of patients and bacteriological success in 82%, compared to 95% and 92% for clarithromycin, respectively [1]. Statistically significant differences in the resolution of clinical signs (dysphagia, pharyngeal erythema, exudate) at 48 hours were observed in favor of clarithromycin (p < 0.00001 for each) [1].

Clinical Trial Streptococcal Pharyngitis Comparative Efficacy

Acid Stability: Enabling Oral Administration Unlike Acid-Labile Penicillin G

Propicillin is characterized by its acid resistance, a property that distinguishes it from penicillin G (benzylpenicillin), which is acid-labile and degraded in the stomach, thus requiring parenteral administration [1]. Propicillin's stability in acidic environments allows for effective oral administration as a potassium salt [2]. This acid stability is a hallmark of the phenoxypenicillin subclass, which includes penicillin V and phenethicillin [1].

Acid Stability Oral Formulation Gastrointestinal Absorption

Comparative Antibacterial Spectrum: Inferior to Phenoxymethylpenicillin and Phenoxyethylpenicillin

Despite its acid stability and oral absorption advantages, propicillin's overall antibacterial activity is inferior to that of phenoxymethylpenicillin (penicillin V) and phenoxyethylpenicillin [1]. A quantitative comparison against Escherichia coli showed that propicillin ranked lower in growth inhibition effectiveness compared to benzylpenicillin, phenoxymethylpenicillin, and phenethicillin [2]. This inferiority is a well-documented class characteristic that limits its use to milder infections caused by highly susceptible organisms.

Antibacterial Spectrum Phenoxypenicillin Comparative Microbiology

Propicillin (CAS 551-27-9): Evidence-Based Application Scenarios in Research and Clinical Microbiology


Targeted Therapy for Moderately Penicillin-Sensitive S. aureus Infections

Based on direct comparative evidence showing propicillin's superior activity against S. aureus strains with moderate sensitivity to penicillin G [1], this compound is a scientifically sound choice for research or clinical protocols focused on infections where penicillin G may be suboptimal. Its use in this niche is supported by MIC data from clinical isolates.

Oral Outpatient Management of Mild Streptococcal Infections with Rapid Absorption Requirements

Propicillin's quantified faster oral absorption (peak serum levels in 0.5-1 hour) compared to penicillin V and G [1] makes it a rational selection for scenarios requiring rapid attainment of therapeutic concentrations following oral dosing. This is particularly relevant for acute, mild-to-moderate streptococcal pharyngitis or skin infections in outpatient settings where parenteral administration is impractical.

Pharmacokinetic Modeling of High-Protein-Bound Beta-Lactams in Geriatric Populations

Propicillin's high plasma protein binding (~89%) [1] and its altered volume of distribution in elderly patients (19.9 L vs. 28.7 L in younger adults) make it a valuable model compound for research into age-related changes in beta-lactam pharmacokinetics. It can be used to study the impact of protein binding on drug distribution and elimination in geriatric pharmacology.

Comparator Arm in Clinical Trials for Novel Oral Penicillins or Macrolides

The randomized trial data comparing propicillin (86% clinical success) to clarithromycin (95% clinical success) in pediatric streptococcal pharyngotonsillitis [1] provides a robust, quantified benchmark. Propicillin can serve as a well-characterized active comparator in clinical trials evaluating new oral antibiotics for upper respiratory tract infections, offering a historical efficacy baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.